5-Nitro-2-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

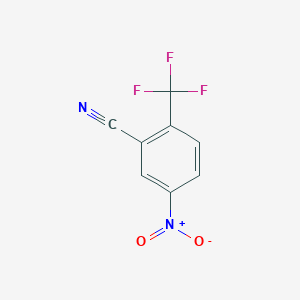

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-2-1-6(13(14)15)3-5(7)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIRDFJKJWPGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541651 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887350-95-0 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(trifluoromethyl)benzonitrile: Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and nitro functional groups, attached to a benzonitrile scaffold, impart distinct electronic and chemical properties that make it a valuable building block for the synthesis of complex molecular architectures.[1][2] The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring for certain transformations and influences the reactivity of the nitrile moiety.[1] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential applications of this compound, with a focus on its utility as a versatile intermediate in drug discovery.[3][4][5]

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at the 1, 2, and 5 positions with a cyano (-CN), a trifluoromethyl (-CF3), and a nitro (-NO2) group, respectively. This substitution pattern leads to a highly electron-deficient aromatic system.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 887350-95-0 | [1] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥98.0% | [1] |

| Solubility | Likely has low solubility in water and better solubility in organic solvents like dichloromethane and toluene. | [6] |

Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is limited, its spectroscopic properties can be reliably predicted based on data from structurally similar compounds.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro, trifluoromethyl, and cyano groups, these protons will be significantly deshielded and resonate at high chemical shifts (downfield). The proton between the nitro and cyano groups would likely be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals. The carbon atoms attached to the electron-withdrawing groups (-CN, -CF₃, -NO₂) will show characteristic chemical shifts. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Nitrile (-C≡N) stretch: A sharp, medium-intensity band is expected around 2230 cm⁻¹.[9]

-

Nitro (-NO₂) stretches: Two strong bands are anticipated, an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[10][11]

-

C-F stretches: Strong absorptions are expected in the 1350-1100 cm⁻¹ region.

-

Aromatic C-H stretches: These will appear above 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). Fragmentation of the trifluoromethyl group could also occur.[12][13][14]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a Sandmeyer-type reaction starting from a commercially available aniline derivative.[15]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Sandmeyer reactions and would require optimization.

Step 1: Diazotization of 2-Amino-5-nitrobenzotrifluoride

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrobenzotrifluoride in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction, monitoring for the cessation of nitrogen gas evolution.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups. The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, although the specific positions of activation will depend on the reaction conditions. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization.[3] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering additional avenues for synthetic modification.[16]

Role as a Building Block in Medicinal Chemistry

While specific examples of marketed drugs synthesized directly from this compound are not readily found in the public domain, its structural motifs are prevalent in many biologically active compounds.[4][5]

-

Trifluoromethyl Group: The -CF₃ group is a well-known bioisostere for other chemical groups and can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[17]

-

Benzonitrile Moiety: The benzonitrile unit is present in numerous pharmaceuticals and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[18]

-

Nitroaromatic Intermediate: The nitro group can be a crucial precursor to an amino group, which is a common feature in many drug scaffolds, enabling the formation of amides, sulfonamides, and other key linkages.[19]

The combination of these features makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents, particularly in areas such as oncology and infectious diseases where highly functionalized and metabolically robust molecules are often required.[2][20]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from heat and incompatible materials. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[6]

References

- Electronic Supplementary Inform

- Supporting Inform

- Electronic Supplementary Inform

- 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3. Ossila.

- Interpret

- Mass Spectrometry - Fragmentation P

- This compound. Methylamine Supplier.

- FTIR Spectrum. [Source].

- The Crucial Role of 2-(Trifluoromethyl)-5-Nitrobenzonitrile in Modern Organic Synthesis. [Source].

- The Role of Trifluoromethylbenzonitriles in Modern Synthesis. [Source].

- Method for preparing 2-brom-5-nitrobenzotrifluoride.

- 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. Benchchem.

- Benzonitrile. NIST WebBook.

- bmse000284 Benzonitrile

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.

- Fluorinated building blocks in drug design: new p

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.

- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.

- Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol | Request PDF.

- Mass Spectrometry. MSU chemistry.

- Building Blocks for Medicinal Chemistry. TCI Chemicals.

- 2-METHYL-5-NITROBENZONITRILE(939-83-3) 13C NMR spectrum. ChemicalBook.

- 2-Amino-5-nitrobenzotrifluoride(121-01-7) 1H NMR spectrum. ChemicalBook.

- 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum. ChemicalBook.

- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. PubChem.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- A Walk through Recent Nitro Chemistry Advances. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- The Role of 2-Amino-5-Nitrobenzotrifluoride in Dye Synthesis. [Source].

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. ejournal.upi.edu.

- Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid. Benchchem.

- 6.

- Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research (IJSR).

- Comprehensive organic functional group transformations II.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Benzonitrile [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijsr.net [ijsr.net]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 15. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 16. A Walk through Recent Nitro Chemistry Advances [mdpi.com]

- 17. jelsciences.com [jelsciences.com]

- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. ossila.com [ossila.com]

synthesis pathways for 5-Nitro-2-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-(trifluoromethyl)benzonitrile

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the potent electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups, make it a valuable building block for the synthesis of complex molecular architectures. The cyano group (-CN) serves as a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This guide provides a detailed exploration of the primary synthetic pathways to this molecule, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Primary Synthesis Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the high degree of activation of the aromatic ring, making it susceptible to attack by nucleophiles.

Principle and Rationale

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring carbon bearing a suitable leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] For this reaction to be efficient, the aromatic ring must be "electron-poor," a condition satisfied by the presence of strong electron-withdrawing groups (EWGs). In the case of a precursor like 2-Chloro-5-nitrobenzotrifluoride, the -NO₂ and -CF₃ groups, positioned para and ortho respectively to the chlorine leaving group, provide powerful resonance and inductive stabilization to the negative charge developed in the Meisenheimer intermediate, thereby dramatically lowering the activation energy for the reaction.

The choice of a cyanide source is critical. While alkali metal cyanides like KCN or NaCN can be used, their efficacy is often enhanced by phase-transfer catalysts. However, copper(I) cyanide (CuCN) is frequently the reagent of choice for cyanation of aryl halides (a Rosenmund-von Braun reaction), as it often provides higher yields and cleaner reactions, albeit under harsher temperature conditions.[3] Modern palladium-catalyzed cyanation reactions using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) offer milder conditions and broader functional group tolerance.[4]

Reaction Scheme: SNAr Pathway

Caption: SNAr pathway for the synthesis of the target compound.

Experimental Protocol: Cyanation using Copper(I) Cyanide

This protocol is adapted from established procedures for the cyanation of activated aryl halides.[3]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-5-nitrobenzotrifluoride (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to the flask (approx. 3-5 mL per gram of starting material).

-

Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to 150-180 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from 3 to 12 hours.[3]

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes.

-

Extract the product into an organic solvent such as ethyl acetate or toluene.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Data Summary: SNAr Reaction Conditions

| Parameter | Condition | Rationale & Insights |

| Cyanide Source | CuCN, Zn(CN)₂, K₄[Fe(CN)₆] | CuCN is robust and cost-effective but requires high temperatures.[3] Zn(CN)₂ with a Pd catalyst (e.g., Pd₂(dba)₃/XPhos) allows for milder conditions and is often higher yielding for complex substrates.[4] |

| Solvent | NMP, DMF, DMSO | High-boiling polar aprotic solvents are required to facilitate the dissolution of reagents and to achieve the necessary reaction temperatures. |

| Temperature | 150 - 200 °C | High thermal energy is typically required to overcome the activation barrier for the Rosenmund-von Braun reaction.[3] |

| Catalyst | None (for CuCN), Pd-based (for Zn(CN)₂) | Palladium catalysts facilitate a transmetalation/reductive elimination cycle, enabling the reaction to proceed under less harsh conditions.[4] |

| Typical Yield | 60-90% | Yields are highly dependent on the specific substrate, purity of reagents, and reaction conditions. The patent literature suggests yields in the range of 61.8% for a related isomer using a Pd-catalyzed system.[4] |

Primary Synthesis Pathway 2: The Sandmeyer Reaction

An alternative and classic strategy for introducing a nitrile group is the Sandmeyer reaction. This pathway begins with an aromatic amine, which is converted into a diazonium salt before being displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[5][6]

Principle and Rationale

The Sandmeyer reaction is a two-step process.[7] First, the starting primary aromatic amine, 2-Amino-5-nitrobenzotrifluoride, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. The extreme cold is crucial to prevent the premature decomposition of this unstable intermediate.

In the second step, the diazonium salt solution is added to a solution of a copper(I) salt, in this case, copper(I) cyanide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[5] This generates an aryl radical and nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then reacts with the copper(II) cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.

Reaction Scheme: Sandmeyer Pathway

Caption: The two-stage Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Cyanation

This protocol is based on general and well-established Sandmeyer reaction procedures.[7][8]

Part A: Diazotization of 2-Amino-5-nitrobenzotrifluoride

-

Amine Solution: In a beaker, dissolve 2-Amino-5-nitrobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and water.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the cold amine hydrochloride suspension, ensuring the temperature is strictly maintained below 5 °C.

-

Stirring: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.

Part B: Cyanation of the Diazonium Salt

-

Catalyst Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide in water. Cool this solution to 0-5 °C.

-

Salt Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the cold copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extracts with water, followed by a dilute sodium hydroxide solution to remove any cyanide residues, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography or recrystallization.

-

Data Summary: Sandmeyer Reaction Parameters

| Parameter | Condition | Rationale & Insights |

| Diazotization Temp. | 0-5 °C | Critical. Higher temperatures lead to the rapid decomposition of the unstable diazonium salt into phenols and other byproducts, severely reducing the yield.[7] |

| Acid | HCl, H₂SO₄ | A strong mineral acid is required to protonate the aniline and to generate nitrous acid in situ from NaNO₂. |

| Cyanation Reagent | CuCN | Copper(I) is essential for the catalytic cycle of the Sandmeyer reaction.[5] |

| Temperature Control | Strict cooling | Maintaining low temperatures throughout the preparation and addition of the diazonium salt is the most critical factor for success. |

| Typical Yield | 50-80% | Yields can be variable and are highly sensitive to the stability of the diazonium salt and the efficiency of the cyanation step. |

Comparative Analysis and Conclusion

Both the Nucleophilic Aromatic Substitution and the Sandmeyer reaction represent viable and robust pathways for the synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials.

-

The SNAr pathway is generally more direct and potentially higher yielding if the corresponding 2-halo-5-nitrobenzotrifluoride is commercially available and affordable. It is also more amenable to large-scale industrial production due to its one-pot nature.

-

The Sandmeyer reaction offers flexibility, starting from the corresponding aniline. While it involves an additional synthetic step (if the aniline itself needs to be prepared) and requires strict temperature control, it is a foundational reaction in organic synthesis and a reliable method when the aryl halide precursor is not readily accessible.

Ultimately, both methods provide effective access to this valuable chemical intermediate. The protocols and insights detailed in this guide are intended to equip researchers with the necessary knowledge to confidently select and execute the synthesis that best fits their laboratory capabilities and strategic objectives.

References

- Wikipedia. (2023). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.

- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(2), 1175-1204.

- European Patent Office. (2020). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE (EP 3696164 A1).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.

- Neumann, C. N., & Ritter, T. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-372.

- Smith, A. M., & Williams, A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(48), 6777-6790.

- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.

- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.

- Amanote Research. (n.d.). Synthesis and Nucleophilic Aromatic Substitution of.

- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Lee, S., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435.

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethyl)benzonitrile (CAS No. 887350-95-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

5-Nitro-2-(trifluoromethyl)benzonitrile, identified by the CAS number 887350-95-0, is a highly functionalized aromatic compound that has emerged as a significant building block in synthetic and medicinal chemistry. Its unique trifluoromethyl, nitro, and nitrile moieties bestow upon it a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 887350-95-0 | Multiple Supplier Catalogs |

| Molecular Formula | C₈H₃F₃N₂O₂ | Multiple Supplier Catalogs |

| Molecular Weight | 216.12 g/mol | Multiple Supplier Catalogs |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Expected to have good solubility in organic solvents such as dichloromethane and toluene, with low solubility in water.[1] | |

| Storage | Store in a cool, dry, well-ventilated area away from heat and incompatible substances. Keep in a tightly sealed container.[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants influenced by the electron-withdrawing effects of the nitro, trifluoromethyl, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The chemical shifts will be significantly influenced by the strong electron-withdrawing nature of the substituents.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch (typically around 2230 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups.

Synthesis and Mechanistic Considerations

A definitive, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly accessible literature. However, based on established organic chemistry principles and patented syntheses of its isomers, a plausible and logical synthetic route can be proposed. The synthesis of related nitro-trifluoromethyl-benzonitriles often involves two key transformations: nitration and cyanation.

Proposed Synthetic Pathway:

A logical approach would involve the nitration of a suitable benzotrifluoride precursor, followed by the introduction of the nitrile group. For instance, the synthesis of the isomeric 2-nitro-4-(trifluoromethyl)benzonitrile has been achieved by reacting 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to the nitrile.[2]

A potential synthetic route for this compound could start from 2-(trifluoromethyl)benzonitrile.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Nitration of 2-(Trifluoromethyl)benzonitrile

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C.

-

Slowly add 2-(trifluoromethyl)benzonitrile to the cooled acid while maintaining the temperature.

-

Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Causality Behind Experimental Choices:

-

Low Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

-

Mixed Acid: The use of a mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species required for electrophilic aromatic substitution.

-

Workup Procedure: Pouring the reaction mixture onto ice quenches the reaction and helps to precipitate the organic product. The subsequent extraction and washing steps are essential to isolate and purify the product from the acidic reaction medium and any water-soluble impurities.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of its three functional groups, all of which are strongly electron-withdrawing. This electronic profile renders the aromatic ring highly electron-deficient, which has significant implications for its synthetic utility.

Key Reaction Pathways:

Sources

An In-depth Technical Guide to the Reactivity and Functional Groups of 5-Nitro-2-(trifluoromethyl)benzonitrile

Introduction

5-Nitro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where it acts as a versatile intermediate for creating biologically active agents.[1] The unique electronic properties conferred by its three distinct functional groups—a nitro group, a trifluoromethyl group, and a nitrile group—govern its reactivity, making it a subject of significant interest for researchers and synthetic chemists.

The strategic placement of these powerful electron-withdrawing groups on the benzene ring creates a unique chemical environment. The trifluoromethyl and nitro groups, in particular, profoundly influence the molecule's reactivity by withdrawing electron density through both inductive and resonance effects.[2] This guide provides an in-depth exploration of the reactivity of each functional group within this compound, offering field-proven insights into its chemical transformations and the causality behind experimental choices.

I. The Interplay of Functional Groups: An Electronic Overview

The chemical behavior of this compound is dominated by the synergistic electron-withdrawing nature of its substituents.

-

Nitro Group (-NO₂): A potent deactivating group that withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[2]

-

Trifluoromethyl Group (-CF₃): Exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2] It is often used as a bioisostere for other groups in drug design to improve metabolic stability and lipophilicity.[3]

-

Nitrile Group (-CN): Also an electron-withdrawing group, primarily through a -I effect and a weaker -R effect. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack.[4]

This pronounced withdrawal of electron density deactivates the aromatic ring, rendering it significantly less susceptible to electrophilic aromatic substitution (EAS).[2] Conversely, this electron deficiency makes the ring highly activated towards Nucleophilic Aromatic Substitution (SNAr) , a key reaction paradigm for this class of molecules.[5][6][7]

Logical Relationship of Functional Group Influence

Caption: Influence of functional groups on the core reactivity of the benzonitrile ring.

II. Reactivity of the Nitro Group (-NO₂)

The nitro group is arguably the most versatile functional handle on the molecule for synthetic transformations, primarily through reduction and its role in activating the ring for nucleophilic attack.

A. Reduction of the Nitro Group to a Primary Amine

The conversion of the aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis. This reaction is critical as it fundamentally alters the electronic nature of the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group.[8] The choice of reducing agent is paramount to ensure selectivity, leaving the nitrile and trifluoromethyl groups intact.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) and Raney Nickel are highly effective for nitro reductions.[9] However, aggressive conditions (high pressure or temperature) can sometimes lead to the reduction of the nitrile group. Raney Nickel is often preferred when trying to avoid dehalogenation in similar molecules, though that is not a concern here.[9]

-

Metal/Acid Systems: Using easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and reliable method.[8][9] Tin(II) chloride (SnCl₂) is particularly mild and often used for selective reductions in the presence of other reducible groups.[9][10] The workup for tin-based reductions can be cumbersome due to the formation of tin salts.[10]

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Data Summary: Common Conditions for Nitro Group Reduction

| Reagent System | Solvent(s) | Typical Conditions | Selectivity Notes | Reference |

| H₂, Pd/C | Ethanol, Ethyl Acetate | 1 atm H₂, Room Temp | Generally high selectivity for NO₂ over CN at low pressure. | [9] |

| Fe, HCl/AcOH | Ethanol, Water | Reflux | Cost-effective and robust. Tolerates many functional groups. | [9] |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Mild conditions, good for sensitive substrates. Requires basic workup. | [10] |

| Na₂S₂O₄ | Water, Ethanol | Room Temp to Reflux | A powerful reducing agent, particularly useful when acidic conditions must be avoided. | [10] |

Experimental Protocol: Selective Reduction using Tin(II) Chloride

This protocol describes a self-validating system for the selective reduction of the nitro group while preserving the nitrile functionality.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol (10-15 mL per gram of starting material).

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution. The mixture will likely be a suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup - Quenching and Basification: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10-20% sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This step is crucial to precipitate tin salts and liberate the free aniline.[10]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-amino-2-(trifluoromethyl)benzonitrile can be purified further by column chromatography or recrystallization.

B. The Nitro Group in Nucleophilic Aromatic Substitution (SNAr)

The nitro group, being ortho to the trifluoromethyl group and meta to the nitrile, strongly activates the aromatic ring for nucleophilic attack. While it doesn't occupy a position with a typical leaving group (like a halide), its powerful electron-withdrawing effect stabilizes the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism.[6][7] In some cases, particularly with highly activated systems, the nitro group itself can be displaced by a nucleophile, although this is less common than halide displacement.[6]

SNAr Mechanism

Caption: The generalized two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).

III. Reactivity of the Nitrile Group (-CN)

The nitrile group is a versatile precursor that can be converted into several other important functionalities, primarily carboxylic acids and primary amines.[11] Its electrophilicity is enhanced by the adjacent trifluoromethyl group.[4]

A. Hydrolysis to Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[12][13] The reaction proceeds via an initial nucleophilic attack on the nitrile carbon, forming a tetrahedral intermediate which eventually leads to the carboxylic acid.

Causality Behind Experimental Choices:

-

Acidic Hydrolysis: Typically uses strong acids like H₂SO₄ or HCl. The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon even more electrophilic and susceptible to attack by a weak nucleophile like water.[13][14] This method often requires harsh conditions (high temperatures, long reaction times) and can sometimes lead to side reactions.

-

Basic Hydrolysis: Uses a strong base like NaOH or KOH. The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the nitrile carbon.[12][13] Milder conditions may yield an amide as the intermediate, which can sometimes be isolated. Harsher conditions will drive the reaction to completion to form the carboxylate salt.[13]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol provides a reliable method for converting the nitrile to the corresponding carboxylic acid.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 1:1 ratio), add a significant excess of sodium hydroxide or potassium hydroxide (e.g., 5-10 eq.).

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC or by observing the cessation of ammonia evolution (if detectable). This can take several hours to overnight.

-

Workup - Acidification: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the alcohol. Dilute the remaining aqueous residue with water.

-

Isolation: Cool the aqueous solution in an ice bath and carefully acidify to a low pH (pH 2-3) using concentrated HCl or H₂SO₄. The carboxylic acid product will typically precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

B. Reduction to Primary Amine

The nitrile group can be reduced to a primary amine (an aminomethyl group). This transformation requires more powerful reducing agents than those used for the nitro group.

-

Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent capable of reducing both nitriles and nitro groups. However, LiAlH₄ is known to reduce aromatic nitro compounds to azo products rather than anilines, making it unsuitable for selective nitrile reduction in this molecule.[9]

-

Catalytic Hydrogenation: Can be used, but typically requires more forcing conditions (higher pressures of H₂ and catalysts like Rhodium or high-loading Pd/C) than nitro reduction. Achieving selectivity would be extremely challenging. If the nitro group is first reduced to an amine and then protected, subsequent reduction of the nitrile becomes more feasible.

Due to the difficulty in selectively reducing the nitrile in the presence of the nitro group, a common strategy involves a two-step process: first, reduce the nitro group, then protect the resulting aniline, and finally, reduce the nitrile.

IV. The Trifluoromethyl Group (-CF₃): The Silent Partner

The trifluoromethyl group is exceptionally stable and generally unreactive under the conditions used to modify the nitro and nitrile functionalities. Its primary role is electronic and steric:

-

Electronic Influence: As a powerful electron-withdrawing group, it significantly impacts the reactivity of the aromatic ring and adjacent functional groups.[2]

-

Physicochemical Properties: It increases the lipophilicity of the molecule, a property often exploited in drug design to enhance membrane permeability.

-

Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which is another highly desirable feature in medicinal chemistry.[3]

Conclusion

This compound is a molecule with a rich and predictable reactivity profile, governed by the strong electron-withdrawing properties of its three functional groups. The primary synthetic pathways involve the selective reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxylic acid. The aromatic ring itself is primed for nucleophilic aromatic substitution, should a suitable leaving group be present or introduced. The trifluoromethyl group remains a stable spectator, crucially modulating the electronic and physical properties of the molecule. A thorough understanding of this interplay is essential for researchers and scientists to effectively utilize this compound as a strategic intermediate in the synthesis of novel pharmaceuticals and other high-value chemical entities.

References

- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group.

- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.

- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.

- Reddit. (2018). Reduction of nitro group in the presence of a nitrile.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.

- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.

- Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.

- Parchem. (n.d.). Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- (Cas 863771-12-4).

- Chem-Impex. (n.d.). 4-Nitro-2-(trifluoromethyl)benzonitrile.

- Benchchem. (n.d.). 2-Nitro-5-(trifluoromethyl)benzonitrile | 16499-52-8.

- Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.

- Sigma-Aldrich. (n.d.). 2-Nitro-5-(trifluoromethyl)benzonitrile | 16499-52-8.

- PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.

- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.

- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- ResearchGate. (n.d.). Conversion of nitrile to other functional groups.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3.

- National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

The Synthetic Cornerstone: A Technical Guide to 5-Nitro-2-(trifluoromethyl)benzonitrile for Advanced Drug Development

Introduction: Unveiling a Critical Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among the vast arsenal of fluorinated building blocks, 5-Nitro-2-(trifluoromethyl)benzonitrile stands out as a pivotal intermediate, particularly in the synthesis of high-profile oncology therapeutics. Its unique trifunctionalized aromatic core—bearing a nitrile, a nitro group, and a trifluoromethyl group—offers a remarkable confluence of reactivity and strategic positioning, enabling complex molecular constructions.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the logic of its reactivity, and its validated application in the creation of life-saving medicines.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its effective use. This compound is typically a solid at room temperature with low solubility in water but good solubility in common organic solvents like dichloromethane and toluene.[1]

Core Properties

| Property | Value | Source(s) |

| CAS Number | 65781-03-1 | [1] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Purity | ≥98% (typical) | |

| Melting Point | 52-54 °C | [2] |

| Solubility | Low in water; Soluble in organic solvents (e.g., CH₂Cl₂, Toluene) | [1] |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring.

-

δ ~8.6-8.8 ppm (d, J ≈ 2 Hz, 1H): This signal corresponds to the proton at C6, positioned between the nitro and cyano groups. It will appear as a doublet due to coupling with the proton at C4, with a small coupling constant typical for meta-coupling.

-

δ ~8.4-8.6 ppm (dd, J ≈ 8.5, 2 Hz, 1H): This signal is for the proton at C4, which is ortho to the nitro group. It will be a doublet of doublets, showing a larger ortho-coupling to the proton at C3 and a smaller meta-coupling to the proton at C6.

-

δ ~7.9-8.1 ppm (d, J ≈ 8.5 Hz, 1H): This signal represents the proton at C3, which is ortho to the trifluoromethyl group. It will appear as a doublet due to ortho-coupling with the proton at C4.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will be characterized by the strong deshielding effects of the electron-withdrawing groups.

-

δ ~149 ppm: Quaternary carbon C5 (attached to -NO₂).

-

δ ~135-140 ppm (q, J ≈ 35-40 Hz): Quaternary carbon C2 (attached to -CF₃), split into a quartet by the three fluorine atoms.

-

δ ~130-135 ppm: Aromatic CH carbons.

-

δ ~120-125 ppm (q, J ≈ 270-275 Hz): Carbon of the -CF₃ group, appearing as a quartet with a large C-F coupling constant.

-

δ ~115 ppm: Nitrile carbon (-C≡N).

-

δ ~110-115 ppm: Quaternary carbon C1 (attached to -CN).

FTIR (KBr Pellet):

-

~2230-2240 cm⁻¹ (strong, sharp): C≡N stretching vibration of the nitrile group.

-

~1530-1550 cm⁻¹ (strong) & ~1340-1360 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group, respectively.

-

~1100-1300 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the trifluoromethyl group.

-

~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.

Mass Spectrometry (EI):

-

M⁺• at m/z 216: The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.

-

Key Fragments: Fragmentation may involve the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 170, or the loss of the cyano group (-CN, 26 Da) to give a fragment at m/z 190.[3][4][5]

Strategic Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that requires careful control of regioselectivity. A common and logical industrial approach begins with a readily available substituted benzotrifluoride. The following pathway is a well-established route.

Part 1: Nitration of 2-Chlorobenzotrifluoride

The initial step involves the electrophilic aromatic substitution (nitration) of 2-chlorobenzotrifluoride. The trifluoromethyl (-CF₃) and chloro (-Cl) groups are both deactivating and ortho, para-directing. However, the -CF₃ group is strongly deactivating. The directing effects lead to the preferential introduction of the nitro group at the C5 position, which is para to the chlorine and meta to the trifluoromethyl group.

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of similar substrates.[6][7][8]

-

Reaction Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, carefully charge concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C in an ice bath.

-

Acid Mixture Preparation: Slowly add fuming nitric acid (HNO₃) dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the acid mixture is prepared and cooled, add 2-chlorobenzotrifluoride dropwise over 1-2 hours, maintaining the reaction temperature between 0-10 °C. The use of a solvent like methylene chloride may be employed to moderate the exothermic reaction.[8]

-

Reaction Monitoring: Stir the mixture at 0-10 °C for an additional 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, 2-chloro-5-nitrobenzotrifluoride, will precipitate as a solid or oil.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified further by distillation or crystallization.

Part 2: Cyanation to Yield the Final Product

The second key transformation is a nucleophilic aromatic substitution reaction (specifically, a Rosenmund-von Braun reaction) to replace the chlorine atom with a nitrile group. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring, making it susceptible to nucleophilic attack and displacement of the chloride.

Experimental Protocol: Cyanation

This protocol is based on established cyanation methodologies.[9]

-

Reaction Setup: To a flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzotrifluoride, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 150-180 °C under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction at this temperature for 12-24 hours. The progress can be monitored by GC or HPLC to confirm the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Purification: Extract the product with an organic solvent like toluene or ethyl acetate. Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of its nitro group. The reduction of the nitro group to a primary amine is a fundamental and high-yielding transformation that unlocks its potential as a precursor for a vast array of more complex molecules.

Mechanism of Nitro Group Reduction

The reduction of an aromatic nitro group is a six-electron process that can proceed through various intermediates. When using a metal catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂), the reaction occurs on the catalyst surface. Both the nitro compound and hydrogen are adsorbed, and a stepwise transfer of hydrogen atoms reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.[10]

Alternatively, using dissolving metals like Tin (Sn) or Iron (Fe) in acidic media (e.g., HCl) involves a series of single-electron transfers from the metal to the nitro group, followed by protonation steps to yield the amine.[4][10]

Experimental Protocol: Reduction to 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol is a robust and scalable method for the selective reduction of the nitro group.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to afford the crude 4-Amino-2-(trifluoromethyl)benzonitrile. This product can be further purified by recrystallization or column chromatography to achieve high purity.

Application in Drug Development: The Synthesis of Antiandrogens

The primary and most significant application of this compound is its role as a precursor to 4-Amino-2-(trifluoromethyl)benzonitrile . This resulting aniline is a crucial building block for several non-steroidal antiandrogen drugs used in the treatment of prostate cancer.

-

Enzalutamide (Xtandi®): This second-generation androgen receptor inhibitor is synthesized via a multi-step pathway where 4-Amino-2-(trifluoromethyl)benzonitrile is converted into an isothiocyanate intermediate, which then undergoes cyclization to form the core thiohydantoin structure of the drug.

-

Bicalutamide (Casodex®): In the synthesis of Bicalutamide, 4-Amino-2-(trifluoromethyl)benzonitrile is acylated, followed by a series of reactions to construct the final drug molecule.[12]

The presence of the trifluoromethyl and cyano groups in the final drug molecules is critical for their high binding affinity to the androgen receptor, a key factor in their therapeutic efficacy.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its synthesis, while requiring careful control, provides access to a uniquely functionalized aromatic ring. The true value of this compound is realized in its facile and high-yielding conversion to 4-Amino-2-(trifluoromethyl)benzonitrile, a cornerstone for the synthesis of advanced antiandrogen therapies. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and handling of this key building block is essential for accelerating the development of next-generation therapeutics.

References

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

- This compound - Methylamine Supplier.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- Bicalutamide - Wikipedia.

- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.

- Interpretation of mass spectra.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.

- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office - EP 3696164 A1.

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

- Reduction of nitro compounds - Wikipedia.

- The Role of 2-Chloro-5-nitrobenzotrifluoride in Pharmaceutical Synthesis.

- 13C NMR Chemical Shifts - Oregon State University.

- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace.

- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical.

- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office - EP 3696164 A1.

- Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed.

- Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.

- (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight - ResearchGate.

- Process for the production of ortho-nitrobenzonitriles - Google Patents.

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.

- 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts.

- Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Queen's University Belfast.

- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1 - Semantic Scholar.

- 2-Fluoro-5-nitrobenzonitrile - the NIST WebBook.

- Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 320-47-8 Cas No. | 2-Cyano-5-nitrobenzotrifluoride | Matrix Scientific [matrixscientific.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 9. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 10. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Intermediate: A Technical Guide to 5-Nitro-2-(trifluoromethyl)benzonitrile

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity, properties that can transform a promising compound into a successful therapeutic agent.[1][2] Concurrently, the nitro group (-NO2) serves as a versatile functional handle, acting as a powerful electron-withdrawing group that facilitates key chemical transformations and can be readily converted to a synthetically crucial amino group.[3]

Within this context, 5-Nitro-2-(trifluoromethyl)benzonitrile has emerged as a molecule of significant interest. While the specific historical details of its first synthesis are not prominently documented in seminal literature, its importance is underscored by the extensive patenting of synthetic routes for structurally similar compounds, driven by their application as key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its pivotal role as a strategic building block in the development of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

This compound is a solid, typically appearing as a white to light yellow crystalline powder, reflecting its high degree of purity. Its molecular structure is characterized by a benzene ring substituted with three key functional groups: a nitrile (-C≡N), a nitro group (-NO2), and a trifluoromethyl group (-CF3). This unique combination of electron-withdrawing groups profoundly influences the molecule's reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 887350-95-0 | [4] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [4] |

| Molecular Weight | 216.12 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Likely low in water, soluble in organic solvents like dichloromethane and toluene. | [4] |

The strong electron-withdrawing nature of the trifluoromethyl and nitro groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity is a cornerstone of its synthetic value, allowing for selective chemical modifications at different points of the molecule.

Strategic Synthesis of this compound

The synthesis of this compound and its isomers is a subject of considerable industrial importance, with various patented methods focusing on efficiency, safety, and yield. The primary strategies involve either the introduction of the nitrile group onto a pre-existing nitro- and trifluoromethyl-substituted benzene ring or the nitration of a trifluoromethylbenzonitrile precursor.

Synthetic Pathway 1: Cyanation of a Halogenated Precursor

A prevalent method for the synthesis of benzonitriles is the cyanation of an aryl halide. In the context of this compound, a plausible and industrially relevant precursor is 2-chloro-5-nitrobenzotrifluoride. The conversion of the chloro group to a nitrile can be achieved through a nucleophilic substitution reaction using a cyanide salt, often catalyzed by a copper(I) salt. This type of reaction is a variation of the Rosenmund-von Braun reaction.

A patent for the production of related ortho-nitrobenzonitriles describes the reaction of an ortho-nitrochlorobenzene with cuprous cyanide in the presence of a metal bromide.[6] This process can be adapted for the synthesis of the target molecule.

Caption: Fig. 1: Cyanation of 2-Chloro-5-nitrobenzotrifluoride.

Experimental Protocol: Cyanation of 2-Chloro-5-nitrobenzotrifluoride (Representative)

-

Materials: 2-Chloro-5-nitrobenzotrifluoride, Copper(I) cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), inert atmosphere (Nitrogen or Argon).

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzotrifluoride and the chosen solvent (NMP or DMF).

-

Under a continuous flow of nitrogen, add copper(I) cyanide to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 150-200°C.[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC). The reaction time can be several hours.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is typically isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper(I) cyanide catalyst.

-

High Temperature: Necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Polar Aprotic Solvent (NMP/DMF): These solvents are effective at dissolving the reactants and facilitating the reaction.

Synthetic Pathway 2: The Sandmeyer Reaction

Another powerful and classic method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This two-step process involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide. For the synthesis of this compound, the starting material would be 5-Nitro-2-(trifluoromethyl)aniline.

Caption: Fig. 2: Synthesis via the Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Reaction (Representative)

-

Materials: 5-Nitro-2-(trifluoromethyl)aniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), ice.

-

Procedure:

-

Diazotization: Dissolve 5-Nitro-2-(trifluoromethyl)aniline in a cold aqueous solution of hydrochloric acid (0-5°C). Slowly add a solution of sodium nitrite in water, maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution or suspension of copper(I) cyanide. Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) is typically observed.

-

Allow the reaction to proceed at a controlled temperature, which may range from room temperature to slightly elevated temperatures.

-

Monitor the reaction for completion.

-

Isolate the product by extraction with an organic solvent, followed by washing, drying, and removal of the solvent.

-

Purify the crude product by chromatography or recrystallization.

-

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose.

-

Copper(I) Cyanide: Acts as the catalyst and source of the cyanide nucleophile.

Role in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. The trifluoromethylbenzonitrile scaffold is a privileged structure in modern drug discovery.[2][7] A prime example of this is the crucial role of the closely related isomer, 4-amino-2-(trifluoromethyl)benzonitrile, in the synthesis of several blockbuster anti-cancer drugs.

A Gateway to Advanced Pharmaceutical Ingredients

The reduction of the nitro group in this compound to an amino group is a key transformation that opens up a plethora of synthetic possibilities. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation.[3] The resulting 5-amino-2-(trifluoromethyl)benzonitrile is then a valuable precursor for further derivatization.

Caption: Fig. 3: Synthetic Utility in API Synthesis.

Experimental Protocol: Reduction of the Nitro Group (Representative)

-

Materials: 2-Fluoro-5-nitrobenzonitrile (as a model substrate), Stannous chloride dihydrate (SnCl₂·2H₂O), Ethyl acetate, Saturated sodium bicarbonate solution.

-

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (multiple equivalents).[3]

-

Heat the mixture to reflux for approximately 1.5 hours.[3]

-

After cooling, partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[3]

-

Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.[3]

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino-benzonitrile product.[3]

-

Causality of Experimental Choices:

-

Stannous Chloride: A classic and effective reducing agent for converting aromatic nitro groups to amines.

-

Sodium Bicarbonate Wash: Neutralizes the acidic conditions from the reaction and aids in the work-up.

Relevance to Commercial Drugs: The Case of Enzalutamide and Bicalutamide

The industrial significance of the trifluoromethylbenzonitrile core is exemplified by its presence in the structures of enzalutamide and bicalutamide, both of which are non-steroidal anti-androgen medications used in the treatment of prostate cancer.[5][8] The synthesis of these drugs often involves 4-amino-2-(trifluoromethyl)benzonitrile as a key starting material.[5][8] While these syntheses do not directly start from the 5-nitro isomer, they highlight the established value of this chemical scaffold in constructing high-value pharmaceuticals. The synthetic strategies employed for these drugs often involve the reaction of the amino group of 4-amino-2-(trifluoromethyl)benzonitrile with other complex molecular fragments. This underscores the potential of this compound as a precursor to novel analogues of these important drugs.

Conclusion: A Strategically Important and Versatile Intermediate

This compound stands as a testament to the power of strategic molecular design in modern chemistry. Although its own discovery is not marked by a singular, celebrated publication, its value is evident in the chemical principles it embodies and the synthetic potential it unlocks. The convergence of the trifluoromethyl, nitro, and nitrile functionalities creates a highly versatile and reactive intermediate, poised for a central role in the synthesis of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this and related compounds is essential for the continued innovation of effective and safe chemical entities that address critical global health and agricultural needs.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1637. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cber.18840170219]

- A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances, 13(27), 18428-18432. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02329a]

- Process for the production of ortho-nitrobenzonitriles. (1991). Google Patents. EP0425743A1. [URL: https://patents.google.

- This compound. (n.d.). ChemNet. [URL: http://www.chemnet.com/cas/en/887350-95-0/5-Nitro-2-(trifluoromethyl)benzonitrile.html]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [URL: https://www.mdpi.com/2227-9717/10/10/2054]

- Bicalutamide. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Bicalutamide]

- Synthesis routes of 5-Amino-2-fluorobenzonitrile. (n.d.). Benchchem. [URL: https://www.benchchem.com/synthesis-route/53312-81-5]